molecular formula C11H13ClO2 B7845299 1-(3-Chloro-4-ethoxyphenyl)propan-1-one

1-(3-Chloro-4-ethoxyphenyl)propan-1-one

Cat. No.: B7845299
M. Wt: 212.67 g/mol
InChI Key: ZYHPIBXHGSZGKQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . This compound is characterized by the presence of a chloro group and an ethoxy group attached to a phenyl ring, along with a propanone moiety. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Chloro-4-ethoxyphenyl)propan-1-one typically involves the reaction of 3-chloro-4-ethoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloro-4-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-ethoxyphenyl)propan-1-one is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

1-(3-Chloro-4-ethoxyphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Chloro-4-ethoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications .

Properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-10(13)8-5-6-11(14-4-2)9(12)7-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHPIBXHGSZGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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